5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 442.9 g/mol. The compound features a unique structure that includes a chlorophenyl group, a dihydrobenzo[dioxine moiety, and a pyrrolone framework, which contribute to its chemical properties and biological activities.
5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one falls under the category of organic compounds, specifically within the class of pyrrolones. Its structural complexity gives it a high complexity rating of 719, indicating a sophisticated arrangement of atoms.
The synthesis of this compound involves multiple steps that typically include the formation of intermediate compounds. The general synthetic route can be outlined as follows:
Each synthetic step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be represented using various notations:
InChI=1S/C23H23ClN2O5/c1-25(2)9-10-26-20(14-3-6-16(24)7-4-14)19(22(28)23(26)29)21(27)15-5-8-17-18(13-15)31-12-11-30-17/h3-8,13,20,27H,9-12H2,1-2H3/b21-19+
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)Cl
These representations illustrate the compound's intricate connectivity and stereochemistry.
The exact mass of the compound is calculated to be 442.1295495 g/mol, confirming its molecular weight.
The chemical reactivity of this compound can be assessed through various reactions typical for pyrrolones and related structures:
Each reaction pathway must be optimized for yield and selectivity, often requiring specific catalysts or reaction conditions.
The physical properties include:
Key chemical properties involve:
Data on melting point, boiling point, and other thermodynamic properties are essential for practical applications but are not extensively documented in available sources.
This compound has potential applications in various fields such as:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0